MFCD22685053
Description
Properties
IUPAC Name |
bromozinc(1+);2-propoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-2-6-9-8-5-3-4-7-10-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTYNSKZNRSYOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOC1CCCCO1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD22685053” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Method 1: A multi-step synthesis involving the use of specific catalysts and reagents.
Method 2: A one-pot synthesis that simplifies the process and reduces the number of steps.
Industrial Production Methods: In industrial settings, the production of “this compound” is optimized for large-scale manufacturing. This involves the use of advanced equipment and techniques to ensure consistent quality and high yield. Key aspects include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Batch Processing: Traditional batch processing methods are also employed, with careful control of reaction parameters to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD22685053” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert “this compound” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
“MFCD22685053” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: “this compound” is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which “MFCD22685053” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes and receptors, leading to a cascade of biochemical reactions. The exact mechanism depends on the context of its application, such as its role in a particular chemical reaction or biological process.
Comparison with Similar Compounds
Table 1: Physicochemical Properties
Key Findings from Research
Synthetic Methods :
- CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C , while CAS 1761-61-1 employs green chemistry principles with recyclable A-FGO catalysts . This compound likely follows similar protocols but may require optimized halogenation steps.
- Both reference compounds achieve high yields (>90%), suggesting this compound’s synthesis could be scalable .
CAS 1761-61-1’s higher solubility (0.687 mg/mL) aligns with its use in aqueous-phase reactions . this compound’s inferred Log Po/w (~2.15) indicates moderate hydrophobicity, balancing solubility and membrane permeability .
Structural Divergence :
- CAS 1046861-20-4 contains a boronic acid group critical for cross-coupling, whereas CAS 1761-61-1 lacks this moiety but features a carboxylate group for heterocycle synthesis . This compound’s boronic acid group would prioritize coupling reactivity over carboxylate-derived cyclization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
